molecular formula C7H10 B1593461 1-Hepten-6-yne CAS No. 65939-59-5

1-Hepten-6-yne

Cat. No. B1593461
CAS RN: 65939-59-5
M. Wt: 94.15 g/mol
InChI Key: SPWJYVWGTHWHOX-UHFFFAOYSA-N
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Description

1-Hepten-6-yne is an organic compound with the linear formula C7H10 . It is a member of the alkyne family, which are hydrocarbons that contain a carbon-carbon triple bond .


Molecular Structure Analysis

The molecular structure of 1-Hepten-6-yne consists of seven carbon atoms and ten hydrogen atoms . The InChI representation of the molecule is InChI=1S/C7H10/c1-3-5-7-6-4-2/h1,4H,2,5-7H2 . The molecule has a molecular weight of 94.15 g/mol .


Physical And Chemical Properties Analysis

1-Hepten-6-yne has a density of 0.8±0.1 g/cm³, a boiling point of 98.5±19.0 °C at 760 mmHg, and a vapour pressure of 45.8±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 32.4±0.8 kJ/mol and a flash point of -0.5±15.6 °C . The molecule has a molar refractivity of 32.0±0.3 cm³ .

Scientific Research Applications

  • Cyclization to Titanabicyclopentenes

    • Chiral 6-hepten-1-ynes, including variants of 1-Hepten-6-yne, have been studied for their ability to undergo cyclization into titanabicyclopentenes. This process shows excellent yields and exo-stereoselectivity, contributing to the synthesis of complex organic structures (Banti et al., 2000).
  • Atmospheric Chemical Reactions

    • While not directly on 1-Hepten-6-yne, studies on similar compounds like 6-Methyl-5-hepten-2-one have explored their atmospheric reactions. These insights could be relevant for understanding the environmental behavior of 1-Hepten-6-yne derivatives (Smith et al., 1996).
  • Theoretical Investigations in Pyrolysis

    • Theoretical studies using methods like density functional theory have been conducted on compounds like 1-hexen-5-yne. These provide a theoretical framework for understanding the pyrolysis of related compounds, such as 1-Hepten-6-yne (Bozkaya & Özkan, 2012).
  • Synthesis of Pyridine Bases

    • Research on 1-buten-3-yne, a compound structurally related to 1-Hepten-6-yne, has shown its utility in the synthesis of pyridine bases. This indicates potential applications of 1-Hepten-6-yne in organic synthesis (Vereshchagin & Kotlyarevskii, 1960).
  • Pauson-Khand Reaction

    • The intramolecular Pauson-Khand reaction of 2-aryl-1-hepten-6
    -ynes and similar compounds has been investigated, showcasing its efficiency in producing complex bicyclic compounds with quaternary carbon centers. These findings highlight the chemical versatility of 1-Hepten-6-yne derivatives in synthetic organic chemistry .
  • Heterogeneous Catalysis

    • Studies have utilized 1-hepten-3-yne, a compound related to 1-Hepten-6-yne, to understand the heterogeneous selective catalysis in the hydrogenation of eneynes. This research provides insights into the catalytic applications of 1-Hepten-6-yne (Baker & Bailar, 1977).
  • Stereochemical Aspects in Reactions

    • Asymmetric induction in intramolecular reactions involving 7-alkoxy-1-hepten-6-ynes has been studied, highlighting the role of stereochemistry in the chemical reactions of 1-Hepten-6-yne derivatives (Poch et al., 1990).
  • Sigmatropic Shifts Analysis

    • Research on the [3,3]-sigmatropic shifts of compounds like 1-hexen-5-yne provides a deeper understanding of the reaction mechanisms that could be applicable to 1-Hepten-6-yne, offering insights into its potential reactivity and applications (Black et al., 1998).

properties

IUPAC Name

hept-1-en-6-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-3-5-7-6-4-2/h1,4H,2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWJYVWGTHWHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339427
Record name 1-Hepten-6-yne
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hepten-6-yne

CAS RN

65939-59-5
Record name 1-Hepten-6-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hept-1-en-6-yne
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Synthesis routes and methods I

Procedure details

A solution of 985.94 grams (11.715 mole) 1-hexene and 58.24 grams (0.4831 mole) 1,7-octadiene (molar charge ratio 96:4) in 450 grams of heptane was polymerized with Et2AlCl (13.5 millimoles) and AATiCl3 (6.97 millimoles) at 25° C. for 20 hours. During the course of the reaction, hydrogen was bubbled through the reaction mixture. The conversion of the polymer was 62 percent, inherent viscosity was 1.6 dl/gram. The composition of monomers in the copolymer was 97.8:2.2 mole ratio from NMR analysis.
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Synthesis routes and methods II

Procedure details

100 ml of an aqueous solution containing sulfuric acid (200 g/l), copper (45 g/l) and arsenic (5.9 g/l) were poured into a 250 ml separatory funnel. Then a 0.3M solution of n-hexylpyrocatechol (100 ml), (a mixture of the two position isomers obtained from the reaction of 1-hexene with excess of pyrocatechol), was added into ESCAID 100; the mixture was strongly stirred for 10' and made then to settle for 30'.
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n-hexylpyrocatechol
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Synthesis routes and methods III

Procedure details

FIG. 9 shows a synthesis of 9-tetradecenyl formate, in which 5-decene is cross-metathesized with 9-decenol in the presence of Grubbs' catalyst to produce 9-tetradecenol while 1-hexene is removed from the reaction under vacuum, and in which the metathesis product, 9-tetradecenol, is reacted with formyl acetate.
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Synthesis routes and methods IV

Procedure details

A copolymer of 1-hexene and 1,7-octadiene (molar charge ratio 90:10) was synthesized according to the general procedure in Example I. It had an inherent viscosity of 3.5 dl./g. and 25 percent gel. A solution of 43.3 grams of this copolymer and 95 grams of hexachlorocyclopentadiene in 750 ml. toluene containing finely dispersed gel was heated at 110° C. for 24 hours. After cooling, the reaction mixture was precipitated in excess methanol. The yield of the product was 51.5 grams, inherent viscosity 1.5 dl./g., gel 16 percent. An acetone-extracted sample contained 14.1 percent chlorine, indicating that about 70 percent of the double bonds in the original copolymer had reacted with hexachlorocyclopentadiene.
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Synthesis routes and methods V

Procedure details

Reactions were carried out generally in accordance with Example 1, except that trifluoromethanesulfonyl chloride was replaced by perfluorohexanesulfonyl chloride and styrene was replaced, respcetively, by 1-hexene (Example 15), 1-heptene (Example 16) and 1-octene (Example 17), whereby 1-butyl-1-chloro-2-perfluorohexylethane (Example 15), 1-heptyl-1-chloro-2-perfluorohexylethane (Example 16) and 1-hexyl-1-chloro-2-perfluorohexylethane (Example 17) were obtained, respectively, at a yield of 63%, 69% and 73%. The results of analyses of respective products are set forth below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Hepten-6-yne
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Reactant of Route 6
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Citations

For This Compound
53
Citations
E Negishi, FE Cederbaum, T Takahashi - Tetrahedron letters, 1986 - Elsevier
… an alternative procedure and have found that treatment of C12ZrCp2 with 2 equiv of n-BuLi in hexane for 1 h at -78C in THF followed by addition of 7-trimethylsilyl-1-hepten-6-yne …
Number of citations: 729 www.sciencedirect.com
R Rienäcker, D Schwengers - Justus Liebigs Annalen der …, 1977 - Wiley Online Library
… The reaction of dialkylaluminium hydrides 2 with 1-hepten-6-yne or 3-methyl-1-hepten-6-yne (23) in diethyl ether as well as in the absence of a solvent leads to 7,7-bis(dialkylaluminio)-l…
TJ Katz, GXQ Yang - Tetrahedron letters, 1991 - Elsevier
… -were rdentrfred by synthesizing them in other ways,‘O while 12 and 13 were rdentrfied on the basis of their spectra I2 With the exception of 9,13 all the starting enynes-1-hepten-6-yne, …
Number of citations: 40 www.sciencedirect.com
E Negishi, SJ Holmes, JM Tour, JA Miller… - Journal of the …, 1989 - ACS Publications
… The following procedures for the conversion of 7-(trimethylsilyl)-1 -hepten-6-yne (la) into 2a … 0.50 g (3.0 mmol) of 7-(trimethylsilyl)-1 -hepten-6yne. Upon addition of 0.88 g (3.6 mmol) of …
Number of citations: 539 pubs.acs.org
T Shibata, N Toshida, K Takagi - Organic Letters, 2002 - ACS Publications
… The carbonylative coupling of enynes bridged by a carbon chain, allylpropargylmalonate and 1-hepten-6-yne, took slightly longer than that of enynes bridged by heteroatoms, but …
Number of citations: 186 pubs.acs.org
C Nieto‐Oberhuber, S López… - … A European Journal, 2006 - Wiley Online Library
… 5c Intermediate 67 would be formed in the cyclization of 1-hepten-6-yne, a model for enynes substituted at the alkyne. In this case, the double cleavage rearrangement was found to …
S Wakayanagi, T Shimamoto, M Chimori… - Chemistry …, 2005 - journal.csj.jp
… It is worthy to note that the cyclization-hydrosilylation of both 4,4-bis(ethoxycarbonyl)-1-hepten-6-yne (9) and (E)-5oxa-2-nonen-7-yne (11) proceeded faster than that of 1 or 3 under …
Number of citations: 18 www.journal.csj.jp
E Negishi, JL Montchamp, L Anastasia, A Elizarov… - Tetrahedron letters, 1998 - Elsevier
… After 5 rain 7-(trimethylsily)- 1hepten-6-yne (4a) (0.332 g, 2.0 retool) was added, and the reaction mixture was stirred for 65 h. Analysis of a protonolyzed aliquot by GLC indicated the …
Number of citations: 75 www.sciencedirect.com
WF Bailey, NM Wachter-Jurcsak… - The Journal of …, 1996 - ACS Publications
… 2-Bromo-5,5-dimethyl-7-phenyl-1-hepten-6-yne (4). The general procedure of Negishi and Baba 36 … 2-Bromo-7-(trimethylsilyl)-1-hepten-6-yne (5). A solution of 0.804 g (8.19 mmol) of (…
Number of citations: 54 pubs.acs.org
H Nozaki - Organometallics in Synthesis: A Manual, 1994 - Wiley Online Library
… Synthetically very useful are reactions of 2-bromo-1,6-heptadiene (3) and 1-hepten-6-yne (4 and 5) type substrates leading to methylenecyclopentanes [9–11]. The extension of this …
Number of citations: 2 onlinelibrary.wiley.com

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